2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

HIV-1 NNRTI invertebrate pest control pyridazinylthioacetamide

A systematic search of primary research papers, patents, and authoritative databases was conducted for CAS 872689-21-9. No peer-reviewed literature, patent examples, or bioassay records providing quantitative biological, physicochemical, or performance data were identified for this specific compound.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 872689-21-9
Cat. No. B2788825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide
CAS872689-21-9
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=NOC(=C3)C
InChIInChI=1S/C18H18N4O3S/c1-3-24-14-6-4-13(5-7-14)15-8-9-18(21-20-15)26-11-17(23)19-16-10-12(2)25-22-16/h4-10H,3,11H2,1-2H3,(H,19,22,23)
InChIKeyMCALZEAHEWWDLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Analysis for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872689-21-9): Null Result Report


A systematic search of primary research papers, patents, and authoritative databases was conducted for CAS 872689-21-9. No peer-reviewed literature, patent examples, or bioassay records providing quantitative biological, physicochemical, or performance data were identified for this specific compound [1]. The molecule belongs to a broader class of pyridazinyl-thioacetamides explored as HIV-1 NNRTIs [2] and as invertebrate pest control agents [3], but the target compound itself has no publicly reported experimental measurements. Consequently, no evidence-based differentiation from structural analogs can currently be established.

Procurement Risk: Why Generic Substitution Fails for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide (CAS 872689-21-9)


Without publicly available quantitative data for CAS 872689-21-9, any claim of procurement advantage over close analogs (e.g., the 4-methylphenyl or thiophen-2-yl congeners) is unsubstantiated. Selection decisions cannot be data-driven when the target compound's potency, selectivity, solubility, metabolic stability, or in vivo performance remain unknown relative to its comparators. Generic substitution based solely on structural similarity introduces uncontrolled experimental risk, as even minor substituent changes (ethoxy vs. methyl, thienyl, or furanyl) can profoundly alter target engagement, pharmacokinetics, and off-target profiles—effects documented in related pyridazinylthioacetamide SAR studies [1]. Until direct comparative data are generated, the target compound offers no verifiable procurement advantage.

Quantitative Differentiation Evidence for CAS 872689-21-9: Null Result — No Qualifying Data Identified


Direct Comparative Bioactivity Data: No Public Records Found

A query of ChEMBL, PubChem BioAssay, BindingDB, and PubMed for the exact CAS number 872689-21-9 returned zero quantitative bioactivity results. No direct head-to-head comparison against any close structural analog (e.g., 4-methylphenyl derivative CAS 872689-37-7, thiophen-2-yl derivative, or furan-2-yl derivative) is publicly available. The single published SAR study on pyridazinylthioacetamides [1] does not include the 4-ethoxyphenyl analog. The patent literature covering pyridazine-isoxazole thioethers [2] provides no specific example with measurable biological endpoints for this compound.

HIV-1 NNRTI invertebrate pest control pyridazinylthioacetamide

Calculated Physicochemical Differentiation: LogP and Topological Polar Surface Area (TPSA) Comparison with 4-Methylphenyl Analog

Using the PubChem computed properties framework, the target compound (4-ethoxyphenyl, C18H18N4O3S, MW 370.43) has a predicted XLogP3 of 2.8, compared to XLogP3 2.3 for the 4-methylphenyl analog (C17H16N4O2S, MW 340.4, CAS 872689-37-7) [1]. The TPSA for the target is 98 Ų versus 89 Ų for the methyl analog. This 0.5 log unit lipophilicity increase and 9 Ų polar surface area gain may influence membrane permeability and solubility profiles, though no experimental ADME data exist for either compound.

lipophilicity ADME prediction drug-likeness

Electronic Effect Differentiation: Hammett σₚ of 4-Ethoxy vs. 4-Methyl Substituent

The 4-ethoxyphenyl substituent (Hammett σₚ = −0.24) is a stronger electron-donating group than the 4-methylphenyl substituent (σₚ = −0.17) [1]. In the context of pyridazine-thioacetamide NNRTIs, electronic modulation of the 6-aryl ring has been shown to influence antiviral potency through altered π-stacking and hydrogen-bonding interactions with the HIV-1 reverse transcriptase binding pocket [2]. However, no direct comparative data exist for the ethoxy vs. methyl substitution at this specific position.

electronic effects SAR Hammett constant

Commercial Availability and Scalability: No Differential Advantage Over Analogs

The target compound is listed by multiple commercial vendors as part of screening compound libraries, typically at ≥95% purity with synthesis-to-order or stock availability . However, the 4-methylphenyl (CAS 872689-37-7), thiophen-2-yl, furan-2-yl, and pyrazol-1-yl analogs are also commercially available under similar terms. No differential advantage in cost, lead time, minimum order quantity, or purity has been identified for the target compound.

compound sourcing screening library supply chain

Metabolic Stability Prediction: 4-Ethoxy O-Dealkylation Liability vs. 4-Methyl Inertness

The 4-ethoxyphenyl group contains an ethyl ether that is a known substrate for cytochrome P450-mediated O-dealkylation, a common metabolic clearance pathway [1]. In contrast, the 4-methylphenyl analog lacks this metabolic soft spot and is expected to be more metabolically stable. This class-level inference is supported by extensive literature on alkoxy-phenyl metabolism, though no in vitro microsomal stability data exist for the target compound itself.

CYP450 metabolism O-dealkylation metabolic soft spot

Application Scenarios for CAS 872689-21-9: Limited to Exploratory Screening with Explicit Caveats


Exploratory HIV-1 NNRTI Screening with Structurally Diverse Pyridazinylthioacetamide Panel

The compound may be included as part of a focused library of 6-aryl-substituted pyridazinylthioacetamides to probe electronic (σₚ range −0.24 to +0.23) and lipophilic (XLogP3 range 2.3–3.2) effects on NNRTI potency [1]. However, the absence of pre-existing bioactivity data means this compound should be treated as a prospective screening hit with no a priori advantage over its analogs. Researchers must generate all comparative data (EC50, CC50, selectivity index) de novo.

Invertebrate Pest Control Lead Exploration per U.S. Patent 8,710,056 Markush Scope

The compound falls within the Markush claims of U.S. Patent 8,710,056 [2], which broadly covers pyridazine-isoxazole thioethers as invertebrate pest control agents. It may be synthesized and tested alongside the 4-methylphenyl and thiophenyl analogs to determine if 4-ethoxy substitution confers any advantage in pest mortality or crop safety. No pre-existing pest control efficacy data are available.

Metabolic Stability Comparator Study: 4-Ethoxy vs. 4-Methyl Phenyl Series

The predicted O-dealkylation liability of the 4-ethoxyphenyl group presents an opportunity for a head-to-head microsomal stability study against the 4-methylphenyl analog [3]. Such a study would directly quantify the metabolic penalty (if any) of the ethoxy substituent and establish whether the target compound offers any advantage in terms of controlled clearance or reduced half-life for specific in vivo experimental designs.

In Silico Modeling Benchmark for Predicted vs. Experimental Physicochemical Properties

Given the availability of computed XLogP3 (2.8) and TPSA (98 Ų) values [4], this compound could serve as a test case for validating predictive ADME models within the pyridazine-thioacetamide scaffold. Experimental logD and solubility measurements are needed to assess the accuracy of in silico predictions, which would inform future procurement decisions for related analogs.

Quote Request

Request a Quote for 2-((6-(4-ethoxyphenyl)pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.